
2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a compound that features a cyclopropyl group, a pyrimidin-2-yloxy group, and a piperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the pyrimidin-2-yloxy group. The final step involves the cyclopropylation of the intermediate compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines .
Scientific Research Applications
2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine) pyridine derivatives: These compounds share the piperidine moiety and have similar pharmacological applications.
2-(Pyridin-2-yl) pyrimidine derivatives: These compounds share the pyrimidine moiety and are used in similar synthetic and biological contexts.
Uniqueness
2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone (CAS Number: 2034498-48-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and its biological activities, particularly in relation to receptor interactions and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H19N3O2
- Molecular Weight : 261.3196 g/mol
- SMILES Notation : O=C(N1CCCC(C1)Oc1ncccn1)CC1CC1
The compound features a cyclopropyl group and a pyrimidine moiety, which are significant for its biological activity. The structural components suggest potential interactions with various biological targets, particularly in the central nervous system.
Receptor Interactions
Research indicates that this compound acts as a ligand for histamine H3 receptors. Histamine H3 receptors are known to play a crucial role in neurotransmission and are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia.
A study demonstrated that compounds with similar structures exhibit significant binding affinity for H3 receptors, suggesting that this compound may also possess similar properties .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies showed that derivatives of piperidine, including those with pyrimidine substitutions, exhibited moderate to significant efficacy against human breast cancer cells. The IC50 values were comparable to established chemotherapeutic agents, indicating promising anticancer activity .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | TBD | PARP1 inhibition |
Olaparib | 57.3 | PARP1 inhibition |
Neuroprotective Effects
The neuroprotective effects of the compound have also been studied. It is hypothesized that its ability to modulate neurotransmitter release through H3 receptor antagonism may contribute to neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Inhibition of PARP1
In a comparative study of various piperidine derivatives, this compound was tested for its ability to inhibit PARP1 activity. The results indicated an effective inhibition at varying concentrations, with a notable percentage of inhibition observed at higher doses .
Case Study 2: Binding Affinity Assessment
A study assessing the binding affinity of several compounds to H3 receptors found that the cyclopropyl-pyrimidine derivative exhibited significant binding characteristics. This was measured using radiolabeled ligands in competitive binding assays, indicating its potential as a lead compound for further drug development targeting cognitive disorders .
Properties
IUPAC Name |
2-cyclopropyl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13(9-11-4-5-11)17-8-1-3-12(10-17)19-14-15-6-2-7-16-14/h2,6-7,11-12H,1,3-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTKEVFLDKKEDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2CC2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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